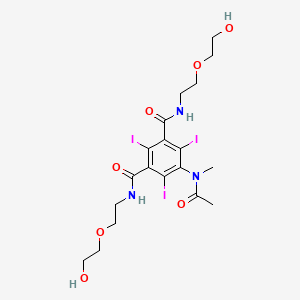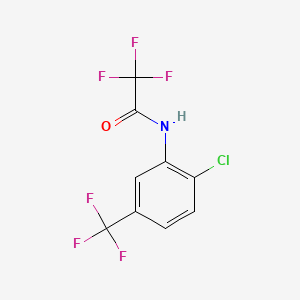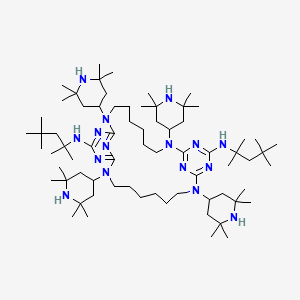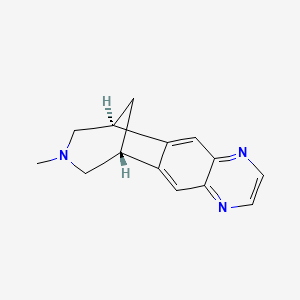
Isophthalamide, N,N'-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is a complex organic compound that features multiple functional groups, including amide, ether, and iodine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- typically involves multiple steps:
Starting Materials: The synthesis begins with isophthalic acid, which is then subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The reactions may involve the use of catalysts, specific temperatures, and solvents to achieve the desired product
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be studied for its interactions with biological molecules.
Medicine: Due to the presence of iodine, it could be explored for use in radiographic contrast agents.
Industry: The compound might find applications in the development of new materials or chemical processes.
作用機序
The mechanism by which Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- exerts its effects depends on its specific application. For example, in medical imaging, the iodine atoms in the compound can absorb X-rays, enhancing the contrast of images. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
Isophthalamide Derivatives: Other derivatives of isophthalamide with different substituents.
Iodinated Compounds: Compounds with similar iodine content used in medical imaging.
Amide-Ether Compounds: Compounds with similar functional groups but different structures.
Uniqueness
Isophthalamide, N,N’-bis(2-(2-hydroxyethoxy)ethyl)-5-(N-methylacetamido)-2,4,6-triiodo- is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties.
特性
CAS番号 |
88116-60-3 |
|---|---|
分子式 |
C19H26I3N3O7 |
分子量 |
789.1 g/mol |
IUPAC名 |
5-[acetyl(methyl)amino]-1-N,3-N-bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C19H26I3N3O7/c1-11(28)25(2)17-15(21)12(18(29)23-3-7-31-9-5-26)14(20)13(16(17)22)19(30)24-4-8-32-10-6-27/h26-27H,3-10H2,1-2H3,(H,23,29)(H,24,30) |
InChIキー |
CLJBOAPMDJBRQM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCCOCCO)I)C(=O)NCCOCCO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)









